

An In-Depth Technical Guide to Nitrodenafil: Structure, Properties, and Analysis

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Compound of Interest

Compound Name:	Nitrodenafil
CAS No.:	147676-99-1
Cat. No.:	B140559

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Abstract: This technical guide provides a comprehensive overview of **Nitrodenafil** (CAS No. 147676-99-1), a structural analogue of the phosphodiesterase type 5 (PDE5) inhibitor, Sildenafil. **Nitrodenafil** has been identified as an undeclared ingredient in various dietary supplements, posing a significant public health concern. This document details its molecular structure, physicochemical properties, a plausible synthetic pathway, and its presumed mechanism of action. Furthermore, this guide presents a detailed, field-proven protocol for the analytical detection and identification of **Nitrodenafil** in complex matrices using High-Performance Liquid Chromatography (HPLC), a cornerstone technique in regulatory and research laboratories. This whitepaper is intended for researchers, analytical scientists, and drug development professionals engaged in the study of PDE5 inhibitors and the monitoring of adulterated consumer health products.

Introduction to Nitrodenafil

Nitrodenafil is a synthetic compound structurally related to Sildenafil, the active ingredient in Viagra®.[1] As a member of the pyrazolopyrimidinone class, it is designed to function as a

phosphodiesterase type 5 (PDE5) inhibitor.[1] Unlike approved pharmaceuticals such as Sildenafil, Tadalafil, and Vardenafil, **Nitrodenafil** has not undergone the rigorous safety and efficacy testing required for medical use. Its clandestine inclusion in over-the-counter "natural" enhancement supplements represents a significant risk to consumers, who may be unknowingly exposed to a potent pharmacological agent with potential for adverse effects and drug interactions.[2] The accurate identification and characterization of such analogues are therefore critical for regulatory enforcement and public safety. This guide serves as a technical resource for understanding and detecting this specific adulterant.

Physicochemical and Computed Properties

The fundamental identity of a molecule is defined by its structure and resulting chemical properties. While a dedicated public database entry for **Nitrodenafil** is not available, its core data has been established by chemical suppliers and can be used to compute its likely physicochemical properties.[1]

The structure of **Nitrodenafil** is distinguished from Sildenafil by the substitution of the 5'-sulfonylpiperazine moiety with a nitro group on the ethoxyphenyl ring. This seemingly minor change significantly alters the molecule's polarity and electronic characteristics, which can influence its metabolic fate and biological activity.

Table 1: Physicochemical Properties of **Nitrodenafil**

Property	Value	Source
IUPAC Name	5-(2-Ethoxy-5-nitrophenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one	[1]
CAS Number	147676-99-1	[1]
Molecular Formula	C ₁₇ H ₁₉ N ₅ O ₄	[1][3]
Molecular Weight	357.37 g/mol	[1]

| Appearance | Off-White to Light Yellow Solid |[1] |

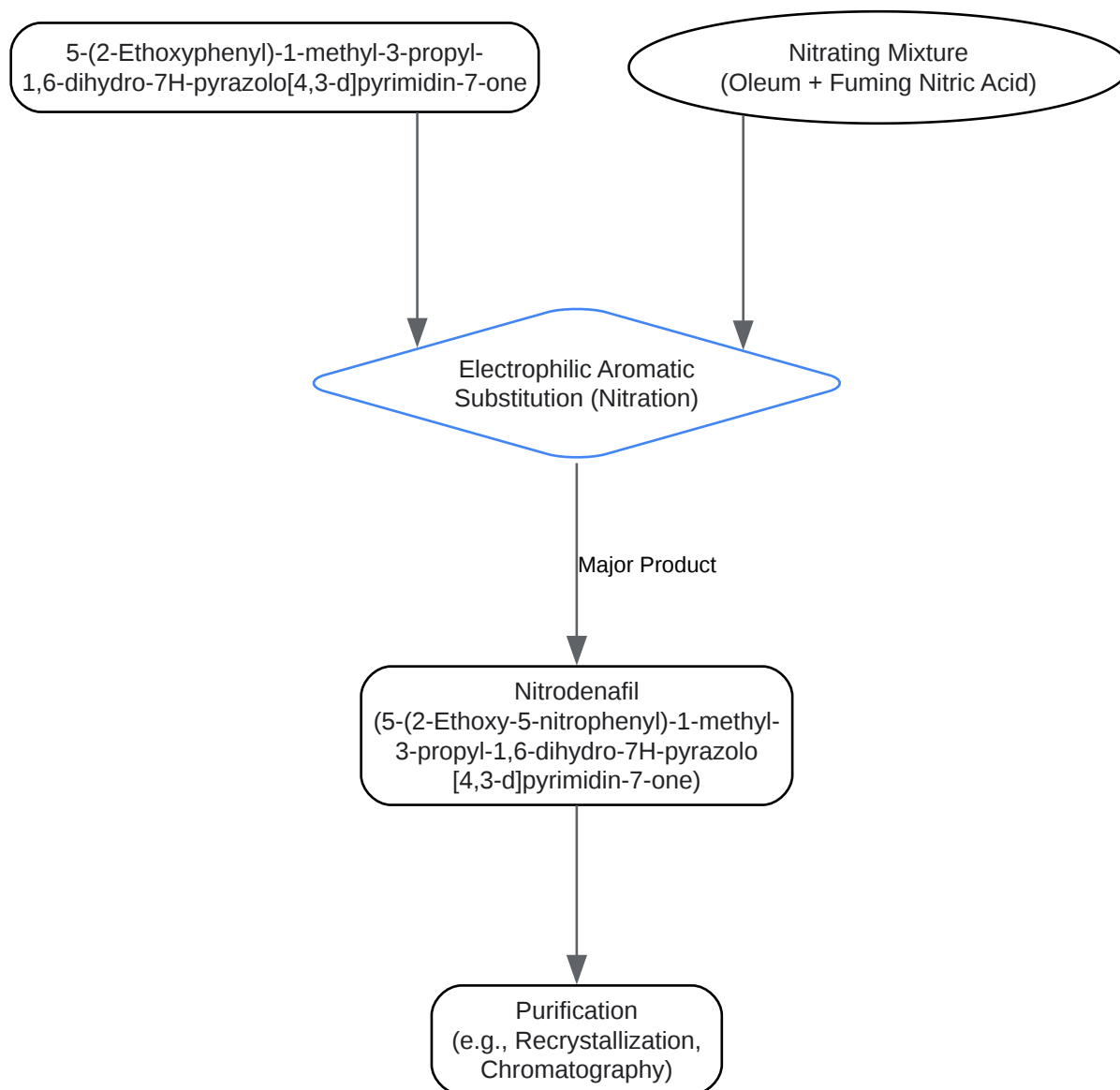
(Note: Computed properties such as XLogP3, Hydrogen Bond Donor/Acceptor Counts, and Rotatable Bond Count are not available from a definitive public source like PubChem for this specific CAS number. However, based on its structure, it would be expected to have moderate lipophilicity and hydrogen bonding potential, similar to other compounds in its class.)

Illustrative Synthetic Pathway

The synthesis of **Nitrodenafil** is not published in peer-reviewed literature, as it is typically produced in clandestine laboratories. However, a plausible synthetic route can be postulated based on established methods for creating Sildenafil and its analogues.[2] The core of the synthesis involves the construction of the pyrazolopyrimidinone scaffold followed by the introduction of the substituted phenyl ring.

The key precursor is 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.[2][4] The critical differentiation step for **Nitrodenafil** synthesis is the nitration of this precursor.

Causality in Synthesis: The choice of a nitrating agent is crucial. A mixture of oleum (fuming sulfuric acid) and fuming nitric acid is a powerful electrophilic aromatic substitution reagent. The ethoxy group on the phenyl ring is an ortho-, para-director. While some ortho-substitution might occur, the para-position is sterically less hindered, making the 5-nitro substitution the major expected product.



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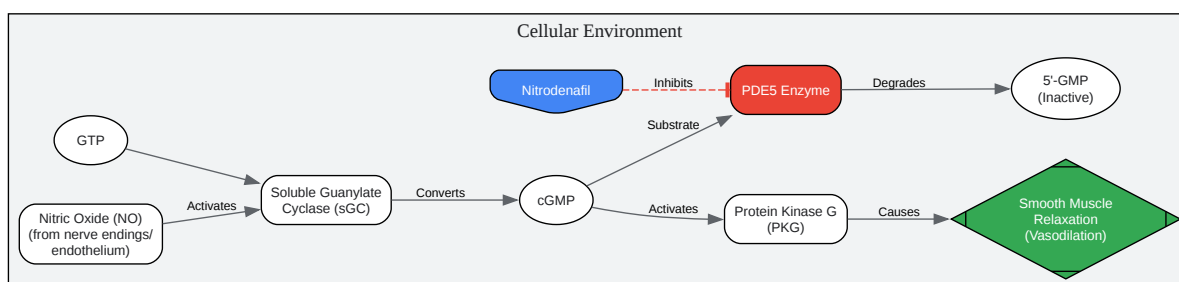
Caption: Illustrative synthesis of **Nitrodenafil** via nitration.

Pharmacology: Mechanism of Action

As a structural analogue of Sildenafil, **Nitrodenafil** is presumed to act as a selective inhibitor of phosphodiesterase type 5 (PDE5).[1][5] This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in various tissues, most notably the corpus cavernosum of the penis and the pulmonary vasculature.[6]

The mechanism relies on the nitric oxide (NO) signaling pathway.[6] Upon sexual stimulation, NO is released from nerve endings and endothelial cells, which then activates the enzyme soluble guanylate cyclase (sGC).[6] sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated levels of cGMP activate protein kinase G (PKG), leading to a cascade of events that results in the relaxation of smooth muscle, increased blood flow, and, in the corpus cavernosum, an erection.[6]

By inhibiting PDE5, **Nitrodenafil** prevents the breakdown of cGMP, thereby prolonging its action and potentiating the smooth muscle relaxation and vasodilation initiated by NO.[6]



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Caption: The NO/cGMP signaling pathway and the inhibitory action of **Nitrodenafil**.

Analytical Methodology for Detection

The identification of undeclared sildenafil analogues like **Nitrodenafil** in dietary supplements is a critical task for regulatory agencies and quality control laboratories. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the gold standard for this application.[7][8]

Self-Validating System: The protocol described below incorporates a self-validating system. The use of a reference standard allows for confirmation of retention time, while the DAD

provides UV spectral data. For an unequivocal identification, LC-MS/MS is employed to match the precursor ion and its fragmentation pattern, providing a highly specific molecular fingerprint. [8]

Experimental Protocol: HPLC-DAD Screening

This protocol provides a robust method for the screening and quantification of **Nitrodenafil** in a solid dosage form (e.g., capsule or tablet).

1. Sample Preparation: a. Accurately weigh the contents of a representative number of capsules/tablets to determine the average fill weight. b. Grind the material to a fine, homogeneous powder. c. Accurately weigh a portion of the powder equivalent to a typical dose and transfer to a 50 mL volumetric flask. d. Add approximately 30 mL of a 50:50 (v/v) mixture of acetonitrile and water (mobile phase diluent). e. Sonicate for 15 minutes to ensure complete dissolution of the analyte. f. Allow the solution to cool to room temperature, then dilute to the mark with the diluent. g. Vigorously mix the solution and filter a portion through a 0.45 µm syringe filter into an HPLC vial.

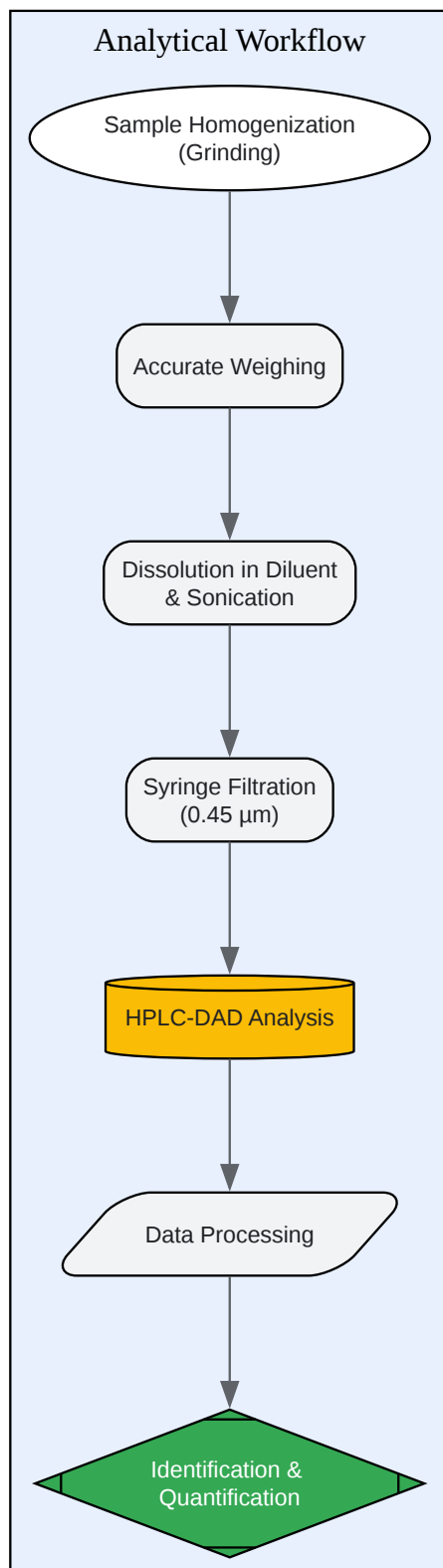
2. Standard Preparation: a. Prepare a stock solution of **Nitrodenafil** reference standard at 1 mg/mL in diluent. b. Create a series of working standards (e.g., from 1 µg/mL to 100 µg/mL) by serial dilution of the stock solution.

3. Chromatographic Conditions:

- Instrument: Agilent 1260 Infinity II LC System or equivalent.
- Column: C18 reverse-phase column (e.g., LiChrosorb® RP-18, 150 x 4.0 mm, 5 µm).[7]
- Mobile Phase: Isocratic mixture of acetonitrile, methanol, and 0.5% triethylamine in water (e.g., 15:26:59 v/v/v).[7]
- Flow Rate: 1.0 mL/min.[7]
- Injection Volume: 20 µL.[7]
- Column Temperature: 30 °C.[7]
- Detector: Diode Array Detector (DAD), monitoring at 290 nm.[7]

4. Analysis and Data Interpretation: a. Inject the standard solutions to establish a calibration curve and determine the retention time of **Nitrodenafil**. b. Inject the prepared sample solution. c. Compare the retention time of any major peak in the sample chromatogram to that of the **Nitrodenafil** standard. d. Extract the UV spectrum of the peak of interest and compare it with

the standard's spectrum for confirmation. e. Quantify the amount of **Nitrodenafil** in the sample using the calibration curve.



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Caption: Workflow for the detection of **Nitrodenafil** in a dietary supplement.

Conclusion

Nitrodenafil stands as a significant example of the challenges posed by unapproved pharmaceutical analogues in the global consumer health market. As a potent PDE5 inhibitor, its presence in dietary supplements is a direct threat to public health. This guide has provided a detailed technical foundation for understanding this molecule, from its fundamental chemical properties and likely synthesis to its mechanism of action. The outlined analytical protocol offers a robust, reliable, and scientifically sound methodology for its detection and quantification, empowering laboratories to effectively monitor for its presence and contribute to the safeguarding of public health.

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